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hrpH protein

Cat. No.: B1174712
CAS No.: 148971-81-7
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Description

Overview of Type III Secretion Systems (T3SS) in Gram-Negative Plant Pathogens

Type III Secretion Systems are complex protein nanomachines found in numerous Gram-negative bacterial pathogens of both plants and animals. encyclopedia.pubbohrium.com These systems function as molecular syringes, injecting bacterial effector proteins directly into the cytoplasm of eukaryotic host cells. bohrium.commdpi.comnih.govnih.gov This direct delivery allows pathogens to bypass host defenses and manipulate host cellular processes to their advantage, promoting bacterial survival and multiplication. encyclopedia.pubbohrium.com In plant pathogenic bacteria, T3SSs are often encoded by hrp (hypersensitive response and pathogenicity) genes, named for their requirement in causing disease in susceptible plants and eliciting the hypersensitive response (HR) in resistant plants. encyclopedia.pubnih.gov The HR is a form of programmed cell death in plants associated with resistance to avirulent pathogens. nih.govpnas.org

The T3SS apparatus is a complex structure spanning the bacterial inner and outer membranes, forming a basal body, and extending outwards with an extracellular appendage. nih.govapsnet.orgfrontiersin.org In plant pathogens, this appendage is typically a proteinaceous pilus, which is thought to span the plant cell wall. nih.govnih.gov The T3SS is essential for the ability of these bacteria to initiate interactions with plants. pnas.org

Bacterial T3SSs are believed to have evolved from the flagellar export apparatus, sharing significant structural and protein similarities. biorxiv.orgbham.ac.ukresearchgate.netnih.gov This common evolutionary origin is reflected in the homology between components of the flagellar Type III secretion system (fT3SS) and the non-flagellar, virulence-associated T3SS (NF-T3SS), also known as the injectisome. researchgate.netnih.gov

Despite this shared ancestry and conservation of some core components, T3SSs exhibit considerable divergence, particularly in their extracellular elements like the pilus, tip complex, and translocators, as well as the diverse array of effector proteins they secrete. apsnet.orgbiorxiv.orgresearchgate.netplos.org This divergence is often driven by selection pressure, allowing different bacterial species and pathovars to adapt to specific host environments and defense mechanisms. biorxiv.org For instance, while animal pathogen T3SSs often have a short extracellular needle and a well-defined tip complex involved in translocon formation, plant pathogen T3SSs utilize an extracellular pilus and may employ a cooperative cohort of translocators with functions varying between species. nih.govapsnet.org This highlights a step-wise diversification process where a conserved core is complemented by variable accessory components, contributing to the functional specialization of the system. plos.org

The primary function of the T3SS in plant pathogens is the direct translocation of bacterial effector proteins from the bacterial cytoplasm into the host plant cell cytosol. bohrium.commdpi.comnih.govnih.govresearchgate.net This process is critical for pathogenicity, as these effectors modulate various host cellular pathways to the pathogen's benefit, often by suppressing plant immunity. researchgate.netresearchgate.net

The translocation mechanism involves the T3SS apparatus creating a continuous channel that spans the bacterial membranes and the host cell membrane. nih.gov In plant pathogens, the extracellular Hrp pilus extends from the bacterial cell surface and is thought to provide a conduit for protein transport to the host-pathogen interface. nih.gov At the host plasma membrane, translocator proteins secreted by the T3SS are believed to assemble into a pore or channel, facilitating the entry of effector proteins into the plant cytoplasm. nih.govnih.govresearchgate.net While the precise mechanisms of translocon assembly and function can vary between different bacterial species, these proteins are essential for efficient effector delivery across the eukaryotic cell membrane. nih.govnih.gov

Identification and Classification of HrpH as a T3SS Component

The HrpH protein is recognized as a significant component of the T3SS in Pseudomonas syringae. Its identification and characterization have provided valuable insights into the intricate mechanisms of bacterial pathogenicity and host-pathogen interactions.

Pseudomonas syringae is a well-studied Gram-negative plant pathogen responsible for a variety of plant diseases. nih.govontosight.aimdpi.com Its ability to cause disease is heavily reliant on a functional T3SS, encoded within the hrp-hrc gene cluster located on a pathogenicity island. encyclopedia.pubnih.govmdpi.com The this compound is encoded within this cluster and is considered a key component of the P. syringae T3SS. ontosight.aiasm.org It plays a crucial role in the bacterium's virulence by facilitating the delivery of effector proteins into plant cells, which is essential for establishing a successful infection and evading plant immune responses. nih.govontosight.ai

HrpH is characterized as a harpin (B1176776), a class of proteins secreted by the T3SS of Gram-negative plant pathogenic bacteria. ontosight.aiapsnet.orgnih.govresearchgate.net Harpins share several distinctive characteristics: they are typically rich in glycine, lack cysteine residues, are heat-stable, and have the unusual ability to elicit the hypersensitive response (HR) when applied externally to plant tissues. apsnet.orgnih.govresearchgate.netnih.gov

HrpH fits the profile of a harpin, possessing these general features. ontosight.ai Harpins are often secreted primarily into the extracellular space of plant tissues, although some, like HrpH, are also involved in the translocation of effector proteins into the plant cytoplasm and are thus considered translocators. apsnet.orgnih.govresearchgate.net The ability of harpins to induce HR and their involvement in virulence and effector translocation suggests they play complex roles in modulating plant-pathogen interactions. ontosight.aiapsnet.orgresearchgate.net

Beyond its characterization as a harpin, HrpH is also classified as a lytic transglycosylase (LT). nih.govasm.orgnih.govnih.gov Lytic transglycosylases are enzymes that cleave the β-(1,4) glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine residues in peptidoglycan, the main component of the bacterial cell wall.

HrpH contains predicted lytic transglycosylase domains, specifically the MLTD_N and SLT domains, characteristic of MltD family 1D and Slt family 1A LTs, respectively. asm.org Research has shown that the predicted enzymatic activity of HrpH is important for its function. For example, a mutation in the predicted catalytic glutamate (B1630785) residue of HrpH can abolish its ability to promote effector translocation. asm.orgnih.gov

P. syringae pv. tomato DC3000, a model strain, produces several LTs that are coregulated with the Hrp T3SS, including HrpH, HopP1, and HopAJ1. nih.govasm.org These LTs appear to have overlapping functions in contributing to T3SS activity and promoting effector translocation. asm.org The role of LTs in the context of T3SS is thought to involve localized degradation of the peptidoglycan layer in the bacterial periplasm, which the T3SS apparatus must penetrate to deliver virulence proteins into host cells. asm.org This peptidoglycan modification may be necessary for the assembly and function of the T3SS machinery as it spans the bacterial cell envelope.

Recent research has also revealed that the specialized lytic transglycosylase (SLT) domain of HrpH is necessary for effector translocation and that HrpH can induce host cell death and suppress plant immunity, suggesting functions beyond just enzymatic activity related to peptidoglycan. nih.gov HrpH has been shown to interact with host proteins, such as the E3 ubiquitin ligase ATL2, to modulate plant immunity. nih.gov This indicates that HrpH's role is not limited to its enzymatic function but also involves direct interactions with host factors to facilitate infection.

Summary of HrpH Characteristics and Functions

CharacteristicDescription
Classification Type III Secretion System Component, Harpin, Lytic Transglycosylase
Organism Pseudomonas syringae (and likely homologs in other phytopathogens)
Location Secreted via T3SS; likely functions in the bacterial periplasm and/or at the host-pathogen interface. Also interacts with host proteins. nih.govnih.gov
Key Domains MLTD_N, SLT (Lytic Transglycosylase domains); C-terminal extension with Pfam-B domain in P. syringae DC3000. asm.org
Harpin Properties Glycine-rich, lacks cysteine, heat-stable, elicits Hypersensitive Response (HR). ontosight.aiapsnet.orgnih.govnih.gov
LT Activity Degrades peptidoglycan; requires catalytic glutamate residue. asm.orgnih.gov
Role in Pathogenesis Essential for virulence; facilitates effector protein translocation into plant cells. nih.govontosight.aiasm.org Contributes to HR elicitation and suppresses plant immunity. nih.govnih.gov
Interactions Interacts with host E3 ubiquitin ligase ATL2. nih.gov Associates with periplasmic components of the T3SS. nih.gov

This table summarizes key aspects of the this compound based on the research findings.

Lytic Transglycosylases Coregulated with T3SS in P. syringae pv. tomato DC3000

Protein NameGene NamePredicted LT DomainsNotes
HrpHhrpHMLTD_N, SLTLocated in Hrp pathogenicity island; atypical C-terminal extension. asm.org
HopP1hopP1SLTSimilar to Slt family 1A LTs. asm.org
HopAJ1hopAJ1MltB family 3Member of MltB family 3; carries a peptidoglycan-binding domain. asm.org

These three LTs show overlapping functions in promoting effector translocation in P. syringae pv. tomato DC3000. asm.org

Significance of HrpH in Plant Pathogen Virulence and Host Manipulation

The this compound's significance in plant pathogen biology stems from its dual role in promoting disease in susceptible hosts and triggering defense responses in resistant ones. It is an integral part of the T3SS machinery, which acts as a molecular syringe to inject bacterial effector proteins directly into the plant cell cytoplasm apsnet.orgnih.gov. These effector proteins manipulate host cellular activities to the pathogen's advantage, suppressing plant immunity and facilitating infection nih.govnih.govscielo.org.mx.

Contribution to Disease Development in Susceptible Plants

In susceptible plants, the this compound contributes to disease development primarily by facilitating the efficient translocation of bacterial effector proteins into host cells ontosight.ainih.govnih.gov. These effectors are the primary determinants of virulence, as they interfere with plant innate immunity and create an environment conducive to bacterial growth and colonization ontosight.aiscielo.org.mxplos.org.

Research indicates that HrpH, along with other components of the T3SS, is essential for the establishment of a successful infection ontosight.ai. Studies on Pseudomonas syringae pv. tomato DC3000 have shown that the T3SS protein HrpP (a designation used for HrpH in some contexts) facilitates effector translocation and manipulates plant immunity to promote bacterial infection nih.gov. Transgenic Arabidopsis lines expressing hrpP exhibited decreased pattern-triggered immunity (PTI) responses and enhanced susceptibility to P. syringae pv. tomato DC3000 nih.gov. This suggests that HrpH plays a role in suppressing basal plant defenses, thereby contributing to disease progression in susceptible hosts.

Furthermore, the specialized lytic transglycosylase (SLT) domain of HrpH in P. syringae pv. tomato DC3000 has been shown to be necessary for effector translocation nih.gov. HrpH and its SLT domain can suppress PTI, and transgenic plants expressing hrpH show enhanced susceptibility to a T3SS-deficient bacterial strain complemented with hrpH nih.gov. This reinforces the role of HrpH in enabling the delivery of virulence effectors.

While some studies on other harpins (like HrpN and Hpa1) have directly demonstrated their virulence activity and involvement in effector translocation, the specific contribution of HrpH to virulence can be linked to its function within the T3SS apparatus, ensuring the proper delivery of the effector repertoire necessary for overcoming host defenses in susceptible plants apsnet.orgfrontiersin.org.

Role in Elicitation of the Hypersensitive Response (HR) in Resistant Plants

In resistant plants, the this compound, as a harpin, is known for its ability to elicit the Hypersensitive Response (HR) apsnet.orgontosight.ai. The HR is a rapid, localized cell death at the site of infection that serves as an effective defense mechanism to restrict the growth and spread of biotrophic pathogens wikipedia.orgresearchgate.netnih.gov. This response is often triggered by the recognition of specific bacterial effector proteins (formerly known as avirulence proteins) by corresponding plant resistance (R) proteins nih.govwikipedia.orgresearchgate.netnih.gov.

Harpins, including HrpH, are secreted through the T3SS and can interact with plant cells, contributing to the formation of the translocation pore required for effector delivery ontosight.ai. While the HR is primarily triggered by the recognition of effector proteins inside the plant cell, harpins themselves can act as elicitors of defense responses, including HR, when applied to plants directly or expressed in plant cells apsnet.org.

Studies have shown that mutations in hrp genes, including hrpH, can impair the ability of bacteria to elicit the HR in nonhost or resistant plants researchgate.netnih.gov. For instance, some hrp mutants of Ralstonia solanacearum showed varied impairments in eliciting the HR in tobacco researchgate.net. The ability of harpins to induce HR is a key characteristic of this protein class and contributes to the plant's recognition of the invading pathogen, leading to the activation of defense pathways and programmed cell death to limit infection wikipedia.orgresearchgate.net.

The interaction between HrpH and plant cells not only highlights the bacterium's strategies for virulence but also the complex interplay with plant defense mechanisms ontosight.ai. While facilitating effector delivery for virulence, HrpH's nature as a harpin means it can also be perceived by the plant, potentially contributing to the elicitation of the HR in resistant interactions.

Properties

CAS No.

148971-81-7

Molecular Formula

C21H33ClN4O3

Synonyms

hrpH protein

Origin of Product

United States

Molecular Architecture and Functional Domains of Hrph Protein

Structural Features and Conserved Motifs

Analysis of Predicted Lytic Transglycosylase (SLT) Domain

The core of the HrpH protein contains a predicted Soluble Lytic Transglycosylase (SLT) domain. nih.gov This catalytic domain possesses a lysozyme-like fold, a structural characteristic common to a superfamily of enzymes that degrade peptidoglycan. nih.govebi.ac.uk Lytic transglycosylases are bacterial enzymes that catalyze the non-hydrolytic cleavage of the β-1,4-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues within the bacterial cell wall. nih.govnih.gov This cleavage results in the formation of a terminal 1,6-anhydro-N-acetylmuramic acid product, a hallmark of this enzyme family's activity. nih.gov The SLT domain's structure is typically rich in α-helices and forms a specific fold that creates a saccharide-binding groove to accommodate its peptidoglycan substrate. nih.govebi.ac.uk This enzymatic activity is essential for creating localized openings in the peptidoglycan layer, which is thought to be necessary for the assembly of large macromolecular structures, such as the T3SS, across the bacterial envelope. nih.gov

Key Structural Features of the SLT Domain
Structural FeatureDescriptionPrimary Function
Lysozyme-like FoldA conserved three-dimensional protein fold, rich in α-helices, structurally related to lysozymes. nih.govebi.ac.ukProvides the structural scaffold for the active site and substrate binding.
Saccharide-Binding GrooveA cleft on the surface of the domain that accommodates the peptidoglycan polymer chain. nih.govBinds to NAM-NAG repeats, positioning the glycosidic bond for cleavage.
Conserved MotifsSpecific amino acid sequences that are conserved across different lytic transglycosylases, often forming parts of the active site.Essential for maintaining the structural integrity and catalytic activity of the enzyme.

Identification of Catalytic Residues (e.g., Glutamate (B1630785) at Position 148)

The catalytic mechanism of lytic transglycosylases is highly specific and relies on a key acidic amino acid residue within the active site. Unlike some glycoside hydrolases that use a pair of acidic residues, lytic transglycosylases employ a single catalytic glutamate (or occasionally, an aspartate). nih.govresearchgate.net This single residue functions as a general acid-base catalyst to facilitate the cleavage of the glycosidic bond. researchgate.net

The proposed mechanism proceeds through two main steps:

Acid Catalysis : The catalytic glutamate protonates the oxygen of the glycosidic bond, which makes the bond more susceptible to cleavage. nih.gov

Anchimeric Assistance and Base Catalysis : The cleavage is aided by the participation of the adjacent N-acetyl group on the NAM residue, leading to the formation of a reactive oxazolinium ion intermediate. researchgate.net The now deprotonated glutamate residue then acts as a general base to complete the reaction, resulting in the formation of the characteristic 1,6-anhydro bond. nih.gov

Sequence alignments of the HrpH SLT domain with other known lytic transglycosylases have identified this critical catalytic glutamate residue, confirming its conserved and essential role in the enzyme's function.

Significance of Atypical C-Terminal Extensions

A unique feature of the this compound from the plant pathogen Pseudomonas syringae is the presence of a large and atypical C-terminal domain. apsnet.org This extension is not commonly found in other lytic transglycosylases. Research has revealed that this C-terminal domain has a distinct function beyond cell wall remodeling; it possesses the capacity to suppress PAMP-triggered immunity (PTI) in plants. apsnet.org PTI is the first line of inducible defense in plants, activated upon the recognition of conserved pathogen-associated molecular patterns (PAMPs). nih.govnih.gov Pathogens deploy effector proteins to suppress PTI, thereby creating a more favorable environment for infection. nih.govmdpi.com The C-terminal domain of HrpH acts as such an effector, highlighting a dual function for the protein: a structural role in T3SS assembly via its SLT domain and a direct virulence role in suppressing host immunity via its C-terminal extension.

Subcellular Localization and Secretion Pathways

The proper positioning and secretion of HrpH are critical for its function. It must be localized to the bacterial envelope to participate in T3SS assembly and must also be secreted from the bacterium to interact with the host.

Association with Bacterial Envelope and Membrane Fractions

As an enzyme involved in modifying the bacterial cell wall, HrpH is localized to the bacterial envelope. Lytic transglycosylases can be either soluble proteins found in the periplasm or anchored to the bacterial membranes. nih.gov Given its role in facilitating the assembly of the T3SS, which spans both the inner and outer membranes of Gram-negative bacteria, HrpH is intrinsically associated with these membrane fractions. nih.govnih.gov While specific fractionation studies detailing the precise localization of HrpH are limited, UniProt annotations for homologous lytic transglycosylases from Pseudomonas indicate a membrane location. uniprot.org This association ensures that the enzyme is correctly positioned to cleave the peptidoglycan layer, allowing the T3SS structural components to be properly inserted into the cell envelope.

Mechanism of Secretion via the T3SS Pathway

HrpH is a substrate of the Type III Secretion System, the very structure it helps to build. nih.gov The T3SS acts as a molecular syringe, forming a continuous channel from the bacterial cytoplasm directly into the host cell's cytosol. nih.govnih.gov Proteins destined for secretion via the T3SS possess a specific secretion signal, which is not a single, conserved sequence but is typically located within the N-terminal region of the protein. nih.govplos.org This signal is recognized by the T3SS apparatus. Key characteristics of the T3SS signal include its amphipathic nature and specific amino acid composition, which guide the protein to the secretion channel. nih.govplos.org Unlike other secretion systems, the T3SS signal is typically not cleaved off the protein after translocation. nih.gov Once recognized, HrpH is unfolded and threaded through the narrow T3SS channel, a process that delivers its C-terminal effector domain into the plant cell to suppress host defenses. apsnet.org

Overview of the HrpH Secretion Pathway
Component/StepDescriptionReference
Secretion SystemType III Secretion System (T3SS) nih.gov
Secretion SignalNon-cleavable signal within the N-terminal region, recognized by its amino acid composition and amphipathic nature. nih.govplos.org
RecognitionThe N-terminal signal of HrpH is recognized by components of the T3SS apparatus in the bacterial cytoplasm. plos.org
TranslocationThe this compound is actively transported through the T3SS needle-like structure, spanning the bacterial membranes and the host cell wall, into the host cell cytoplasm. nih.govapsnet.org

Functional Mechanisms of Hrph in T3ss Assembly and Operation

Role as a Secreted T3SS Substrate

HrpH is recognized as a substrate of the T3SS itself, meaning it is actively secreted by this system. nih.govscilit.comnih.gov Experimental evidence, including translocation tests utilizing reporter fusions, has demonstrated the secretion of HrpH. scilit.com This secretion is a key aspect of its function, allowing it to act outside the bacterial cytoplasm in processes related to T3SS operation and interaction with the host environment.

Facilitation of Effector Protein Secretion and Translocation

A primary function of HrpH is its contribution to the efficient secretion and subsequent translocation of bacterial effector proteins into the cytoplasm of host plant cells. nih.govnih.govscilit.comnih.gov Studies involving bacterial mutants have shown that the absence of HrpH leads to a reduction in the rate of effector protein translocation. scilit.com Interestingly, HrpH is not only involved in regulating the transport of other effector proteins but can also be transported into plant cells itself. caas.cn

Contribution to Translocation Pore Formation in Host Cell Membranes

While the T3SS relies on the formation of a translocation pore in the host cell membrane for the delivery of effector proteins, the direct involvement of HrpH in the formation of this pore is not the primary described function. The translocation pore in the host membrane is typically formed by specific translocator proteins, such as harpins, HrpK/HrpF in plant pathogens, or YopB/YopD in animal pathogens. nih.govnih.govapsnet.orgnih.govplos.orgnih.govplos.org HrpH's role is more associated with facilitating the passage of the T3SS apparatus through the bacterial cell wall.

Cooperative Functions with Other T3SS Translocators (e.g., HopP1, HopAJ1)

HrpH operates in conjunction with other predicted lytic transglycosylases, notably HopP1 and HopAJ1, in Pseudomonas syringae. nih.gov These proteins exhibit overlapping functions in supporting T3SS activity and effector translocation. scilit.comapsnet.org Research indicates that in P. syringae pv. tomato DC3000, HrpH may serve as the primary specialized lytic transglycosylase involved in T3SS function, with HopAJ1 and HopP1 providing secondary or overlapping support. apsnet.org Mutational analyses have revealed that the absence of hrpH, or the combined absence of hrpH, hopP1, and hopAJ1, leads to diminished effector translocation. scilit.com Furthermore, the deficiency in effector translocation observed in a hrpH mutant can be at least partially restored by the presence of HopP1 and HopAJ1, highlighting their cooperative roles. scilit.com It is also notable that while HrpH and HopP1 are secreted T3SS substrates, HopAJ1 is not. nih.govscilit.comnih.gov

The cooperative functions of these proteins can be summarized as follows:

ProteinPredicted FunctionT3SS SubstrateContribution to Effector Translocation
HrpHLytic TransglycosylaseYesSignificant
HopP1Predicted Lytic TransglycosylaseYesOverlapping/Secondary
HopAJ1Predicted Lytic TransglycosylaseNoOverlapping/Secondary

Modulation of Peptidoglycan Layer during Secretion

As a lytic transglycosylase, a key function of HrpH is the enzymatic breakdown of peptidoglycan, a major component of the bacterial cell wall. nih.govnih.govscilit.comcaas.cnnih.govapsnet.orgapsnet.orgasm.org This catalytic activity is hypothesized to create or enlarge pores within the peptidoglycan mesh, thereby facilitating the passage of the T3SS apparatus through the periplasmic space and bacterial envelope during the secretion process. nih.gov The presence of a conserved lytic transglycosylase (SLT) domain and a critical catalytic site at glutamic acid 148 (E148) within HrpH are crucial for its transport-related functions. caas.cn Experimental data shows that strong expression of HrpH in Escherichia coli can inhibit bacterial growth, an effect that is mitigated when the predicted catalytic glutamate (B1630785) at position 148 is mutated, underscoring the importance of its enzymatic activity. scilit.comasm.org The secretion of HrpH and HopP1 may also serve to prevent excessive degradation of the peptidoglycan layer after the T3SS machinery has successfully traversed this barrier. nih.govnih.gov

Compound Names and PubChem CIDs

Hrph Protein in Plant Pathogen Molecular Interplay

Induction of Host Cell Death and Hypersensitive Response (HR)

The hypersensitive response (HR) is a rapid, localized cell death that occurs at the site of infection in plants, serving as a defense mechanism to restrict pathogen spread. wikipedia.orgslideshare.net The hrpH protein has been shown to induce host cell death and elicit HR in plants. ontosight.ainih.gov

Mechanisms of HR Elicitation by HrpH

HrpH, as a harpin (B1176776), is known to trigger plant defense mechanisms. ontosight.ai While the precise mechanisms by which HrpH elicits HR are still being elucidated, studies indicate that it involves interactions with plant cell membranes and contributes to the formation of the translocation pore of the T3SS. ontosight.ai This pore is essential for the delivery of bacterial effector proteins, some of which can be recognized by plant resistance (R) proteins, leading to HR. wikipedia.orgapsnet.org

Research has shown that different truncations of the this compound can have varying effects on cell death induction. For instance, in Pseudomonas syringae pv. tomato DC3000, the HrpH1-101 truncation was found to retain the ability to cause cell death and electrolyte leakage in plants. nih.gov

Transcriptional and Signaling Events Associated with HrpH-Induced HR

The elicitation of HR by pathogens involves complex transcriptional and signaling events within the plant cell. slideshare.net While specific transcriptional and signaling events directly and solely attributable to HrpH-induced HR require further detailed study, the HR response in general is known to involve a biochemical reaction cascade, the production of reactive oxygen species, and the accumulation of defense compounds. slideshare.net

Transcriptome analysis in hrpP-transgenic Arabidopsis lines revealed that HrpP sensing activates salicylic (B10762653) acid (SA) signaling while suppressing jasmonic acid (JA) signaling, which correlates with increased SA accumulation and decreased JA biosynthesis. nih.gov This suggests that HrpH's role in plant interaction involves modulating key plant hormone signaling pathways associated with defense responses.

Suppression of Plant Innate Immunity Responses

Beyond inducing HR, the this compound also plays a role in suppressing plant innate immunity responses, which is crucial for successful pathogen infection. ontosight.ainih.gov

Interference with Pattern-Triggered Immunity (PTI) Signaling

Pattern-triggered immunity (PTI) is the first layer of plant defense, activated by the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). mdpi.comfrontiersin.org The this compound has been shown to suppress PTI. nih.gov

Studies using hrpP-transgenic Arabidopsis lines demonstrated decreased PTI responses to the PAMPs flg22 and elf18, along with enhanced disease susceptibility to Pseudomonas syringae pv. tomato DC3000. nih.gov This indicates that HrpH actively interferes with the plant's ability to mount a proper PTI response.

Modulation of Salicylic Acid (SA) Signaling Pathways

Salicylic acid (SA) is a key signaling molecule in plant defense, particularly against biotrophic and hemibiotrophic pathogens. oup.com As mentioned earlier, transcriptome analysis indicates that HrpH sensing activates SA signaling. nih.gov However, other research also suggests that HrpH suppresses salicylic acid (SA) signaling. nih.gov This seemingly contradictory effect might point to a complex modulation of the SA pathway by HrpH, potentially involving different stages of infection or interactions with other plant components.

A recent study highlighted that HrpH suppresses SA signaling and interacts with the E3 ubiquitin ligase ATL2. nih.gov Silencing of ATL2 compromised SA signaling, suggesting that HrpH's interaction with ATL2 contributes to its effect on the SA pathway. nih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-activated protein kinase (MAPK) cascades are central signaling modules involved in various cellular processes, including plant immune responses. nih.govplos.org MAPK cascades are activated upon recognition of PAMPs and effectors, playing a role in both PTI and effector-triggered immunity (ETI). plos.org

Research indicates that HrpH interacts with mitogen-activated protein kinase kinase 2 (MKK2) in plants. nih.gov This interaction occurs on the plant membrane and in the nucleus. nih.gov The interaction with MKK2, a component of a MAPK cascade, suggests that HrpH directly interferes with this crucial signaling pathway. nih.gov Furthermore, silencing of MKK2 was found to compromise SA signaling, although it did not affect cell death caused by HrpH, indicating a specific role for the HrpH-MKK2 interaction in modulating SA signaling. nih.gov Another study also supports that ATL2, which interacts with HrpH, is required for suppressing MAPK signaling. nih.gov

These findings collectively suggest that HrpH manipulates plant immunity by interacting with and modulating key components of the plant's signaling infrastructure, including MAPK cascades and SA signaling, ultimately favoring bacterial infection. nih.govnih.gov

Data Table 1: Effects of HrpH and its Truncations on Plant Responses

Protein/TruncationHost Cell Death InductionElectrolyte LeakagePTI Suppression (flg22/elf18)Interaction with MKK2
HrpPYes nih.govNot specifiedYes nih.govYes nih.gov
HrpP1-119Not specifiedNot specifiedYes nih.govYes nih.gov
HrpP1-101Yes nih.govYes nih.govNot specifiedNo nih.gov

Note: Data compiled from search result nih.gov. "Not specified" indicates the information was not explicitly mentioned for that specific truncation in the provided search snippet.

Data Table 2: HrpH Interaction with ATL2 and Downstream Effects

Interacting ProteinEffect on SA SignalingEffect on MAPK SignalingRequirement for Basal ResistanceRequirement for HrpH-Triggered Cell Death
ATL2Compromised (when silenced) nih.govSuppressed (when required by ATL2) nih.govRequired nih.govRequired nih.gov

Note: Data compiled from search result nih.gov.

Molecular Interactions with Host Plant Components

Beyond its structural and translocation functions within the bacterial T3SS, HrpH engages in specific molecular interactions with proteins within the host plant cell. These interactions are key to the pathogen's ability to suppress host defenses and establish infection.

Direct Interaction with Host E3 Ubiquitin Ligases (e.g., ATL2)

Research has demonstrated a direct interaction between Pseudomonas syringae HrpH and host E3 ubiquitin ligases. Notably, HrpH has been shown to interact with Arabidopsis thaliana ATL2 (Arabidopsis Tóxicos en Levadura 2), a RING-type E3 ubiquitin ligase. nih.govscilit.comcatalysis.blog This interaction is a significant finding, indicating that a core T3SS component can directly target host ubiquitination machinery. ATL2 itself functions as a plasma membrane-integrated E3 ubiquitin ligase and is involved in plant defense responses, including against fungal pathogens. mdpi.com The interaction between HrpH and ATL2 suggests a mechanism by which the bacterium can manipulate host protein ubiquitination pathways to its advantage during infection.

Implications of HrpH-Host Protein Interactions for Plant Immunity Modulation

The interaction between HrpH and host proteins, particularly ATL2, has profound implications for the modulation of plant immunity. HrpH and its specialized lytic transglycosylase (SLT) domain have been observed to induce host cell death and suppress pattern-triggered immunity (PTI). nih.gov PTI is a crucial layer of plant defense activated by the recognition of pathogen-associated molecular patterns (PAMPs). By interfering with ATL2, HrpH contributes to the bacterium's ability to overcome this defense layer.

Studies using transgenic hrpH-Arabidopsis plants have shown decreased PTI responses and enhanced susceptibility to Pseudomonas syringae pv. tomato DC3000 lacking certain effector proteins. nih.gov Furthermore, HrpH has been shown to suppress salicylic acid (SA) signaling and affect MAPK signaling, both of which are key components of plant immune responses. nih.gov Silencing of ATL2 in host plants indicates that ATL2 is required for basal resistance to bacterial infection, HrpH-triggered cell death, and the suppression of MAPK and SA signaling, underscoring the importance of the HrpH-ATL2 interaction in these processes. nih.gov These findings highlight that HrpH's role extends beyond effector delivery to actively manipulating host immune signaling through targeted protein interactions. nih.gov

Role of Specific HrpH Domains in Host Interactions

Specific domains within the this compound are responsible for mediating interactions with host components and influencing plant immunity. The specialized lytic transglycosylase (SLT) domain of Pseudomonas syringae pv. tomato DC3000 HrpH is necessary not only for effector translocation but also for inducing host cell death and suppressing PTI. nih.gov The interaction with the host E3 ubiquitin ligase ATL2 occurs via this SLT domain, and this interaction is independent of the catalytic glutamate (B1630785) residue typically associated with the lytic transglycosylase activity of the domain. nih.gov This suggests a moonlighting function for the SLT domain, where it acts as a protein-protein interaction module to target host factors, separate from its enzymatic role in peptidoglycan modification.

Protein NameInteracting Partner (Host)HrpH Domain InvolvedObserved Effect on HostResearch Source
HrpH (Pseudomonas syringae)ATL2 (Arabidopsis thaliana)SLTInduction of host cell death, Suppression of PTI, Suppression of SA signaling, Affects MAPK signaling nih.govscilit.comcatalysis.blog

Table 1: Summary of Key HrpH Molecular Interactions and Their Effects on Host Plants

Genetic Determinants and Regulation of Hrph Expression

Genomic Context: hrp Pathogenicity Island and Gene Cluster Organization

The hrpH gene is typically located within a larger genomic region known as the hrp (hypersensitive response and pathogenicity) pathogenicity island (PAI). asm.orgapsnet.organnualreviews.orgnih.gov These PAIs are often acquired through horizontal gene transfer and contain clusters of genes essential for the assembly and function of the T3SS, as well as genes encoding translocated effector proteins. asm.orgapsnet.organnualreviews.orgnih.gov

In Pseudomonas syringae strains, the hrp-hrc pathogenicity island constitutes an HrpL-dependent regulon that encodes the type III protein translocation complex and effector proteins crucial for pathogenesis. nih.gov This region can have a tripartite mosaic structure, consisting of a conserved hrp/hrc gene cluster flanked by an exchangeable effector locus (EEL) and a conserved effector locus (CEL). nih.govnih.gov The hrp/hrc locus is essential for Hrp secretion and pathogenicity. nih.gov While the core hrp/hrc region is highly conserved among different P. syringae pathovars, the flanking regions, including the EEL, can be variable in gene content. annualreviews.orgnih.govnih.gov

In Xanthomonas species, the hrp/hrc core region is also highly conserved, though some genes are unique to this genus. annualreviews.org The flanking regions also differ, with species-dependent effector genes contributing variably to pathogenicity on different plants. annualreviews.org The hpa (hrp-associated) genes, which include hrpH in some contexts, are generally clustered in a chromosomal region spanning 20 to 30 kb and contribute to pathogenicity and the induction of the hypersensitive response (HR), although they may not be strictly essential for all pathogenic interactions. asm.org

Transcriptional Regulation of hrpH

The transcription of hrpH, like many genes within the hrp regulon, is tightly regulated in response to environmental signals, particularly those perceived in the plant apoplast. This regulation primarily occurs at the transcriptional level and involves specific promoter elements and a cascade of regulatory proteins.

Identification of Plant-Inducible Promoters (PIP-box)

Many genes regulated by the Hrp system, including some associated with the T3SS and effector proteins, contain a conserved cis-regulatory element in their promoter regions known as the plant-inducible promoter (PIP) box. nih.govnih.gov The consensus sequence for the PIP box is typically TTCGC-N15-TTCGC. nih.gov This motif is recognized by specific transcriptional activators, playing a crucial role in inducing gene expression under conditions encountered within the plant host. nih.gov While the presence of a canonical PIP box upstream of hrpH specifically is not universally documented across all species, genes within the hrp regulon, which includes hrpH, are often under the control of regulatory mechanisms that converge on such plant-inducible elements. nih.govnih.govmdpi.com

Regulatory Networks Involving HrpL and Other Transcriptional Regulators (e.g., HrpR, HrpS)

Transcriptional regulation of hrp genes, including hrpH, involves a hierarchical cascade. A key regulator is HrpL, an alternative sigma factor (σL or σ54) that recognizes a conserved promoter sequence, often referred to as the 'hrp box' (distinct from the PIP box), in the promoters of many T3SS-associated genes. mdpi.compolyu.edu.hk The consensus sequence for the hrp box is typically GGAACC-N15-16-CCACNNA. mdpi.compolyu.edu.hk

The expression of hrpL itself is activated by two bacterial enhancer-binding proteins, HrpR and HrpS. nih.govmdpi.compolyu.edu.hkresearchgate.net HrpR and HrpS are structurally related to enhancer-binding proteins but lack receiver domains characteristic of typical two-component regulatory systems. nih.gov They are encoded by a single hrpRS operon. nih.govresearchgate.net HrpR and HrpS function together, forming a heteromeric complex (potentially a hetero-hexamer) that binds to the hrpL promoter and, in cooperation with the alternative sigma factor RpoN (σ54), activates hrpL transcription. nih.govmdpi.compolyu.edu.hkresearchgate.net While HrpS alone can weakly activate the hrpL promoter, maximal activity requires both HrpR and HrpS. nih.govresearchgate.net This HrpR/S-HrpL cascade is a central regulatory pathway for the T3SS regulon. researchgate.net

Research indicates that HrpS can also function as an independent regulator for a group of T3SS and non-T3SS genes, and a specific HrpS-binding motif (GTGCCAAA) has been identified in the hrpL promoter. polyu.edu.hk This suggests a more complex regulatory network where HrpS may have roles beyond strictly activating hrpL. polyu.edu.hk

Mutational Analysis of hrpH Gene

Mutational analysis of the hrpH gene has been employed to understand the function of the HrpH protein and its contribution to bacterial virulence. Studies involving mutations, particularly those targeting catalytic or key functional sites, can provide insights into the protein's mechanism of action and its importance in the context of plant-pathogen interactions.

Impact of Catalytic Site Mutations on HrpH Function and Virulence

While specific detailed studies on catalytic site mutations of this compound were not extensively found in the search results, research on other proteins with catalytic activity provides a general framework for understanding the impact of such mutations. Mutational analysis of catalytic site domains in various enzymes has demonstrated that altering key residues within the active site can significantly affect or abolish enzymatic activity. conicet.gov.arasm.orgnih.govmdpi.com For example, mutations in the catalytic domain of the RNA-dependent RNA polymerase of Crimean-Congo hemorrhagic fever virus affected protein stability and likely function. nih.gov Similarly, mutations in the catalytic domain of a Mycobacterium bovis protein kinase (PknG) altered its conformation and enhanced virulence. mdpi.com

Dominant-Negative Effects of HrpH Variants

Dominant-negative mutations result in a protein product that interferes with the normal function of the wild-type protein, even in the presence of a functional copy of the gene. nih.govgenscript.com This interference often occurs because the mutant protein can still interact with other cellular components but is non-functional, thereby sequestering or misdirecting these components. genscript.com

While direct evidence for dominant-negative effects of hrpH mutations was not a primary focus of the search results, the concept has been observed for other proteins involved in complex biological systems. For instance, dominant-negative mutations in the tumor suppressor protein p53 can interfere with the function of wild-type p53. nih.govgenscript.com Similarly, dominant-negative variants of C1 inhibitor can cause intracellular retention and aggregation, impacting its secretion. jci.org

The search results mention that the ability of Pseudomonas syringae pv. tomato DC3000 to elicit a response was less affected by dominant-negative effects of hrpH mutations compared to certain other mutations. asm.orgcnjournals.com This suggests that while dominant-negative effects might be possible for hrpH variants, their impact on specific phenotypes like HR elicitation might be less pronounced compared to mutations in other genes, or that the specific mutations studied did not exhibit strong dominant-negative characteristics in that context. Further research would be needed to fully explore the potential for dominant-negative effects arising from different types of mutations in the hrpH gene.

Compound Names and PubChem CIDs

Comparative and Evolutionary Biology of Hrph and Homologous Proteins

Homologs of HrpH in Other Bacterial Species and Pathosystems

HrpH is a harpin (B1176776), a class of proteins secreted by the T3SS that can elicit a hypersensitive response (HR) in plants and contribute to the formation of the translocation pore for effector protein delivery ontosight.ai. Homologs of HrpH, or proteins with similar functions within T3SSs, are found in various Gram-negative bacterial pathogens, including other plant pathogens and even animal pathogens, highlighting a common ancestry for many proteins involved in virulence protein secretion annualreviews.orgnih.gov.

For instance, in Erwinia amylovora, HrpN is a harpin that contributes to the translocation of effector proteins nih.gov. Pseudomonas syringae pv. tomato has several harpins, including HrpZ1, HrpW1, and HopAK1, which contribute to effector translocation and disease nih.gov. Xanthomonas species possess HrpF, a translocon protein essential for disease and effector protein translocation nih.gov.

Beyond plant pathogens, comparisons of DNA sequences have revealed that nine Type III secretion genes are conserved between plant and animal pathogens, suggesting a common evolutionary origin for these systems annualreviews.org. These conserved genes, sometimes redesignated as hrc (for HR conserved), encode components like outer-membrane proteins, inner-membrane proteins, and cytoplasmic proteins, including a putative ATPase annualreviews.org. While the core machinery shows conservation, the secreted effector proteins and potentially some translocon components like HrpH can exhibit greater diversity, reflecting adaptation to specific host environments nih.govapsnet.org.

Evolutionary Relationships within the Lytic Transglycosylase Family

HrpH is predicted to be a lytic transglycosylase (LT) nih.govnih.gov. Lytic transglycosylases are enzymes that cleave the glycan strands of peptidoglycan, the main component of bacterial cell walls nih.gov. This activity is crucial for various cellular processes, including cell wall biosynthesis, turnover, recycling, and cell division nih.govembopress.org. Specialized LTs are also associated with the assembly and function of large protein complexes that span the bacterial envelope, such as secretion systems embopress.org.

The lytic transglycosylases constitute a diverse family of enzymes, classified into multiple families based on sequence alignments and conserved motifs nih.gov. A search of databases has identified numerous known and hypothetical LT enzymes from a wide variety of bacteria and bacteriophages, arranged into at least four families nih.gov. Family 1, a large superfamily, is further subdivided into subfamilies (1A-1E) nih.gov.

HrpH, specifically the Pseudomonas syringae pv. tomato DC3000 HrpH, is described as possessing the MLTD_N and SLT domains characteristic of the MltD family 1D LTs nih.gov. This places HrpH within a specific lineage of lytic transglycosylases. While the precise role of all T3SS-associated LTs in plant pathogenic bacteria is not fully understood, experimental evidence suggests they contribute to the regulation of effector protein translocation nih.govnih.gov. The domestication and activation of housekeeping LTs for the assembly of secretion systems, such as the Type VI secretion system, has been observed, suggesting a potential evolutionary pathway where existing cellular machinery is repurposed for virulence functions embopress.org.

Divergence and Conservation of HrpH-like Proteins Across Phytopathogens

While the core T3SS machinery shows significant conservation across phytopathogens, HrpH and other secreted proteins exhibit both conservation and divergence nih.govapsnet.org. The presence of HrpH or predicted lytic transglycosylases associated with the T3SS in different Pseudomonas syringae pathovars and other phytopathogens like Xanthomonas suggests a conserved functional requirement for such enzymes in T3SS function nih.govnih.gov. For example, Xanthomonas campestris pv. vesicatoria has HpaH, a predicted lytic transglycosylase that might facilitate T3SS assembly nih.gov.

However, there are also clear instances of divergence. The C-terminal domain of P. syringae HrpH, which has PTI suppression capacity, is noted as a unique feature not observed in other plant or animal pathogens apsnet.org. This suggests that while the basic lytic transglycosylase activity might be conserved for T3SS function, specific domains or features can evolve rapidly, potentially driven by the need to interact with diverse host environments and evade host immunity asm.orgbiorxiv.orgplos.org.

Studies comparing secreted proteins across different phytopathogenic fungi have shown that while some core proteins are conserved, likely essential for the pathogenic life cycle, many secreted proteins, including effectors, show signs of rapid evolution and positive selection asm.org. This rapid diversification can diminish sequence similarities between homologous effectors biorxiv.org. Divergent evolution, where a protein shared in a common ancestor evolves into sequence-unrelated but structurally similar effector groups, is considered a plausible explanation for the origin of some effector families biorxiv.org. This suggests that HrpH-like proteins, while retaining a core function related to T3SS, may have undergone significant sequence and structural divergence in different pathogens, leading to variations in their specific roles or host interactions.

Implications for Host Specificity and Pathogen Evolution

The evolution of HrpH and its homologs, particularly the balance between conservation and divergence, has significant implications for host specificity and pathogen evolution. The T3SS, and the proteins it secretes, including HrpH, are key determinants of a phytopathogen's ability to infect a particular host annualreviews.orgapsnet.org.

The presence of conserved T3SS components and the general function of harpins like HrpH in facilitating effector delivery suggest a fundamental mechanism of pathogenesis shared across many Gram-negative plant pathogens nih.govapsnet.org. However, the observed divergence in HrpH-like proteins, such as the unique C-terminal domain in P. syringae HrpH, could contribute to host-specific adaptations apsnet.org. Variations in these proteins might influence the efficiency of T3SS assembly, the translocation of specific effectors, or the interaction with host defense mechanisms, thereby impacting the pathogen's host range.

The rapid evolution observed in secreted proteins, including effectors, is often linked to the arms race between pathogens and their hosts asm.orgplos.org. As plants evolve resistance mechanisms to detect and respond to pathogen proteins, pathogens are under selective pressure to alter these proteins to evade recognition or enhance virulence asm.orgplos.org. This can lead to the diversification of effector repertoires and potentially the evolution of novel functions or host specificities asm.orgplos.org.

Understanding the evolutionary trajectories of HrpH and its homologs, including gene duplication, divergence, and potential horizontal gene transfer events (as T3SS components are often found in pathogenicity islands), is crucial for deciphering how pathogens adapt to new hosts and how host specificity evolves apsnet.orgapsnet.orgwikipedia.org. Comparative genomic and functional studies of HrpH-like proteins across a wide range of phytopathogens and their respective hosts are essential to fully elucidate their roles in host specificity and the broader mechanisms of pathogen evolution.

Advanced Methodologies in Hrph Protein Research

Genetic and Molecular Manipulation Techniques

Genetic and molecular manipulation techniques are fundamental to understanding the biological role of HrpH protein. By altering the hrpH gene or its expression, researchers can infer the protein's necessity for specific functions, such as T3SS assembly, secretion, and pathogenesis.

Gene Deletion and Mutagenesis for Functional Analysis

Gene deletion and mutagenesis are powerful tools to assess the necessity and identify critical residues or domains of this compound. Creating hrpH deletion mutants allows researchers to observe the resulting phenotype, such as the loss of the ability to elicit a hypersensitive response (HR) in nonhost plants or reduced pathogenicity in host plants. nih.govapsnet.org For instance, studies on Pseudomonas syringae pv. syringae have shown that mutations in the hrpH gene abolish the bacterium's ability to cause the HR. nih.govnih.gov

Mutagenesis, including site-directed mutagenesis or random transposon-based insertions, can pinpoint specific amino acids or regions within HrpH that are crucial for its function. nih.govasm.org By mutating conserved residues or specific domains, researchers can analyze the impact on HrpH activity, such as its lytic transglycosylase function or its ability to interact with other proteins. caas.cn Functional analysis of these mutants helps to correlate specific structural elements with biological function. nih.govresearchgate.netmdpi.compnas.org

Reporter Gene Fusions for Secretion and Translocation Assays

Reporter gene fusions are widely used to study the secretion and translocation of bacterial proteins, including components of the T3SS like HrpH. researchgate.netnih.govapsnet.org By fusing the hrpH gene or specific parts of it to a gene encoding a reporter protein (e.g., adenylate cyclase (Cya) or β-galactosidase), researchers can monitor if HrpH is secreted out of the bacterium or translocated into the host cell. researchgate.netnih.gov

The Cya reporter system, for example, is commonly used to assess the translocation of bacterial effectors into eukaryotic cells. researchgate.netnih.gov If the HrpH-Cya fusion protein is translocated into the plant cell cytoplasm, the Cya domain becomes activated by eukaryotic calmodulin, leading to the production of cAMP, which can be quantified. researchgate.net This technique has been used to demonstrate that HrpH can be transported to plant cells. caas.cn

Complementation Studies

Complementation studies are crucial for confirming that an observed phenotype in a mutant strain is indeed caused by the mutation in the target gene (hrpH in this case) and not by unintended secondary mutations. nih.govapsnet.orgresearchgate.net This involves introducing a functional copy of the wild-type hrpH gene back into the hrpH mutant strain. nih.govresearchgate.net If the introduction of the wild-type gene restores the wild-type phenotype (e.g., HR elicitation or pathogenicity), it confirms that the original mutation in hrpH was responsible for the observed defect. nih.govapsnet.orgresearchgate.net Complementation studies have been used to verify the role of hrpH in eliciting the HR in tobacco. nih.govapsnet.org

Proteomic and Interactional Studies

Proteomic and interactional studies provide insights into the biochemical properties of this compound and its interactions with other proteins, both within the bacterium and in the host organism.

Recombinant Protein Production and Purification for Biochemical Characterization

Producing and purifying recombinant this compound is essential for detailed biochemical characterization. nih.govresearchgate.netpasteur.fr This typically involves cloning the hrpH gene into an expression vector and introducing it into a suitable host organism, such as Escherichia coli, for overexpression. nih.govnih.govresearchgate.net The recombinant this compound can then be purified using various chromatography techniques based on its physical and chemical properties or the presence of affinity tags. nih.govpasteur.frnih.govucl.ac.uk

Purified recombinant HrpH allows for in vitro studies to determine its enzymatic activity, such as its lytic transglycosylase function, and to investigate its structural properties. caas.cn Expressing hrpH in E. coli has shown that the protein localizes to the membrane fraction. nih.gov

Identification of Protein-Protein Interactions (Bacterial and Host)

Understanding the function of this compound necessitates identifying the proteins it interacts with, both within the bacterial cell and in the host plant. Protein-protein interactions (PPIs) are fundamental to biological processes, including host-pathogen interactions. frontiersin.orgnih.govnih.govmdpi.comtesisenred.net

Techniques such as co-immunoprecipitation, yeast two-hybrid assays, and affinity purification coupled with mass spectrometry can be employed to identify bacterial proteins that interact with HrpH. mdpi.com These studies can reveal how HrpH is integrated into the T3SS machinery and how it interacts with other components involved in secretion and assembly.

Identifying host proteins that interact with HrpH is crucial for understanding how this bacterial protein might manipulate plant cellular processes. Research has shown that HrpH can interact with host proteins, such as the RING-type E3 ubiquitin ligase ATL2 in plants. caas.cn This interaction, which involves the SLT domain of HrpH, suggests a role for HrpH in modulating plant immunity by targeting host ubiquitin ligases. caas.cn Studying these host-pathogen PPIs provides insights into the molecular mechanisms underlying bacterial pathogenesis and host defense responses. frontiersin.orgnih.govnih.govmdpi.comtesisenred.net

Immunoblotting and Immunofluorescence Techniques

Immunoblotting (Western blotting) and immunofluorescence are fundamental techniques used to detect, quantify, and localize proteins, including hrpH.

Immunoblotting is primarily used to detect the presence and determine the relative abundance of this compound in bacterial samples or plant tissues following infection or induction of hrp genes gsconlinepress.comnih.gov. The technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies that bind to this compound for detection gsconlinepress.comresearchgate.net. This allows researchers to assess hrpH expression levels under different conditions, such as during bacterial growth in culture media that induce the T3SS or during infection of host or non-host plants nih.govnih.gov. Quantitative immunoblotting can provide data on how factors like mutations in other hrp genes or environmental signals affect hrpH production nih.govbio-rad.com.

Sample TypeApplication in HrpH ResearchDetection Outcome
Bacterial CulturesAssess hrpH expression under T3SS-inducing conditionsPresence and relative quantity of hrpH
Infected Plant TissueDetect hrpH in planta during host/non-host interactionsPresence and relative quantity of hrpH in tissue
Bacterial MutantsCompare hrpH levels in T3SS-deficient or regulatory mutantsChanges in hrpH expression compared to wild-type

Immunofluorescence allows for the visualization of this compound localization within bacterial cells or in infected plant tissues cmu.eduspringernature.comantibodies.com. This technique uses fluorescently labeled antibodies that bind to hrpH, enabling its detection via fluorescence microscopy antibodies.comturkjpath.org. Immunofluorescence can help determine if hrpH is localized to specific bacterial structures, such as the bacterial membrane or the base of the T3SS pilus, or if it is translocated into plant cells pnas.org. Studies on other T3SS components have utilized immunofluorescence to show their assembly and localization, and similar approaches can be applied to hrpH to understand its spatial dynamics during the infection process dovepress.com.

Sample TypeApplication in HrpH ResearchVisualization Outcome
Bacterial CellsDetermine subcellular localization of hrpH within the bacteriumLocalization to membrane, cytoplasm, or T3SS structures
Infected Plant CellsInvestigate potential translocation or association with plant cellular componentsPresence and location of hrpH within plant cells or at the interface

Plant-Based Assays

Plant-based assays are essential for evaluating the biological activity of this compound and its contribution to plant-pathogen interactions and plant immunity.

Infiltration Assays for Hypersensitive Response (HR) Elicitation

Infiltration assays are widely used to test the ability of bacteria or isolated bacterial proteins, including harpins like hrpH, to elicit the hypersensitive response (HR) in non-host plants asm.orgpnas.orgmdpi.com. The HR is a form of programmed cell death that occurs in resistant plants upon recognition of a pathogen, limiting its spread asm.orgpnas.org. In this assay, bacterial suspensions or purified proteins are infiltrated into plant leaves asm.orgmdpi.com. The development of visible tissue collapse and necrosis within 24-48 hours indicates a positive HR pnas.org.

Research has shown that hrpH, as a component of the T3SS, is involved in the translocation of effector proteins that trigger the HR nih.gov. While some harpins themselves can elicit an HR when applied exogenously, hrpH's primary role appears to be facilitating the translocation of other effectors asm.orgnih.gov. Studies using hrpH deletion mutants have demonstrated a significant reduction or abolition of HR elicitation in non-host plants like tobacco, highlighting its importance in this process nih.gov.

Infiltrated MaterialPlant TypeExpected Outcome (Wild-type Bacteria)Expected Outcome (ΔhrpH Mutant Bacteria)
Wild-type BacteriaNon-hostHR developmentReduced or abolished HR
ΔhrpH Mutant BacteriaNon-hostReduced or abolished HRN/A
Purified this compoundNon-hostVariable (depends on harpin (B1176776) type)N/A

Note: The ability of purified this compound alone to elicit HR may vary depending on the specific bacterial species and plant genotype.

Transgenic Plant Expression Systems for Studying HrpH Effects on Plant Immunity

Transgenic plants that constitutively or inducibly express this compound can be generated to study its direct effects on plant physiology and immunity, independent of the bacterial infection context directivepublications.orgpnas.org. By introducing the hrpH gene into the plant genome, researchers can investigate whether hrpH expression alone triggers defense responses, alters plant development, or affects susceptibility to pathogens directivepublications.org.

These systems can help determine if hrpH acts as a pathogen-associated molecular pattern (PAMP) that is recognized by plant pattern recognition receptors (PRRs), leading to PAMP-triggered immunity (PTI) mdpi.com. Alternatively, expressing hrpH in transgenic plants can be used to study its interaction with specific plant cellular components and its potential interference with host processes pnas.org. Analysis of defense gene expression, callose deposition, and pathogen growth in transgenic lines expressing hrpH provides insights into its role in modulating plant immunity pnas.orgnih.gov.

Transgenic Plant LineExpressed GeneResearch FocusPotential Observations
Transgenic HrpHhrpHDirect effects on plant defense and developmentActivation of defense genes, altered growth, altered susceptibility to pathogens
Control (Wild-type)NoneBaseline plant responseNormal growth and defense responses

Host Gene Silencing Approaches to Elucidate Interaction Partners

Host gene silencing techniques, such as Virus-Induced Gene Silencing (VIGS) or RNA interference (RNAi), can be employed in conjunction with hrpH studies to identify host factors that are involved in hrpH perception, function, or downstream signaling plos.orgbiorxiv.org. By silencing specific plant genes in plants challenged with hrpH-expressing bacteria or infiltrated with this compound, researchers can assess if the silencing affects hrpH-mediated phenotypes, such as HR elicitation or suppression of plant defense plos.orgplos.org.

This approach helps to identify potential plant proteins that interact with hrpH or are components of the plant's immune pathways targeted by hrpH dovepress.complos.org. For example, silencing a gene encoding a putative receptor or a signaling protein could abolish or reduce the plant's response to hrpH or to infection by hrpH-expressing bacteria pnas.org. Conversely, silencing a host factor that is targeted for manipulation by hrpH might lead to enhanced plant defense.

Future Directions and Research Perspectives

Elucidation of High-Resolution Structural Data for HrpH and its Complexes

A critical future direction involves obtaining high-resolution structural data for the hrpH protein, both in isolation and in complex with its interacting partners. While general methods for protein structure determination like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into various proteins nih.govgithub.comnih.govnih.gov, applying these techniques to membrane-associated proteins or components of large complexes like the T3SS presents specific challenges. Advances in cryo-electron microscopy (cryo-EM) offer promising avenues to overcome some of these limitations, enabling the visualization of large protein complexes at increasing resolutions. researchgate.net

Determining the three-dimensional structure of HrpH will be crucial for understanding its precise function within the T3SS apparatus and its potential interactions with host plant components. Structural studies of HrpH in complex with other T3SS proteins or putative plant targets could reveal the molecular mechanisms underlying effector protein secretion and HR elicitation. Such data would provide a foundation for structure-based functional studies and the rational design of molecules targeting HrpH. The refinement of protein structure models using computational methods will also play a role in interpreting experimental data and improving accuracy. researchgate.netuniprot.org

Comprehensive Dissection of HrpH-Mediated Signaling Pathways in Plants

Understanding how this compound influences signaling pathways within host plants is another key area for future research. As a bacterial protein delivered via the T3SS, HrpH can potentially interact with or modulate various plant cellular processes. Research on plant-pathogen interactions has highlighted the complex interplay between bacterial effectors and plant immune signaling networks, often involving protein kinases and other signaling molecules.

Future studies should aim to comprehensively identify the plant proteins that interact with HrpH and map the downstream signaling cascades affected by these interactions. Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screens, and targeted genetic screens in model plants could be employed. Investigating the impact of HrpH on specific plant immune responses, such as pattern-triggered immunity (PTI) and effector-triggered immunity (ETI), will be essential. This dissection will involve analyzing changes in gene expression, protein phosphorylation patterns, and the accumulation of defense-related molecules in plants expressing or exposed to HrpH. Functional studies using plant mutants deficient in specific signaling components could further elucidate the pathways through which HrpH exerts its effects.

Exploration of hrpH Role in Bacterial Adaptation and Environmental Survival

The contribution of hrpH to the broader adaptation and environmental survival of pathogenic bacteria warrants further investigation. Proteins involved in secretion systems, like HrpH, are fundamental to the interaction with the host but may also play roles in bacterial fitness in different environmental niches. Bacterial adaptation involves complex responses to stress, nutrient availability, and environmental fluctuations.

Future research could explore the expression levels and stability of hrpH under various environmental conditions, including different temperatures, pH levels, and nutrient limitations. Studies on bacterial mutants lacking hrpH could reveal potential impacts on stress tolerance, biofilm formation, or colonization efficiency outside the host. Analyzing the evolutionary conservation and variation of hrpH sequences across different bacterial strains and species could provide insights into its importance for adaptation to specific hosts or environments. Investigating the regulation of hrpH gene expression and its integration into bacterial regulatory networks, potentially involving sigma factors or two-component systems, will also be crucial for understanding its role in bacterial survival strategies.

Development of Novel Strategies Targeting HrpH for Disease Control

Given its critical role in plant-pathogen interactions, this compound represents a promising target for the development of novel disease control strategies. Targeting bacterial virulence factors, such as components of the T3SS, is an attractive approach to combat plant diseases, potentially reducing the reliance on traditional pesticides.

Future research will focus on identifying and developing molecules that can inhibit the function or production of HrpH. This could involve high-throughput screening of chemical libraries to find compounds that bind to HrpH or interfere with its activity. Structure-based drug design, informed by high-resolution structural data (as discussed in 8.1), could facilitate the rational design of potent and specific inhibitors. Alternatively, strategies aimed at disrupting the assembly or stability of the T3SS apparatus by targeting components like HrpH could be explored. The development of plant-based strategies, such as generating transgenic plants expressing molecules that interfere with HrpH function or production, also represents a potential avenue for disease resistance. Research into targeting host-virus or host-pathogen protein-protein interactions offers a broader context for these efforts.

Future research in these areas holds the potential to significantly advance our understanding of this compound and its roles in bacterial pathogenesis, leading to the development of innovative approaches for plant disease management.

Q & A

Q. What is the functional role of HrpH in the Type III Secretion System (T3SS) of Pseudomonas syringae?

HrpH is a lytic transglycosylase critical for T3SS function in P. syringae. It facilitates the secretion of extracellular proteins (EXPs) by hydrolyzing peptidoglycan in the bacterial cell wall, enabling the T3SS apparatus to form a channel for effector protein translocation . In hrpH mutants, EXPs such as EXP-60, EXP-45, and EXP-10 accumulate intracellularly due to impaired secretion, as demonstrated via SDS-PAGE and immunoblotting .

Q. Which structural domains of HrpH are essential for its interaction with bacterial cell walls?

The SLT (soluble lytic transglycosylase) domain of HrpH is responsible for peptidoglycan binding, with the glutamic acid residue at position 148 (E148) identified as the catalytic site. Mutagenesis studies show that E148 substitutions abolish peptidoglycan cleavage and impair T3SS-mediated effector secretion .

Q. What experimental methods are used to validate HrpH’s role in EXP secretion?

Key methodologies include:

  • SDS-PAGE/Immunoblotting : To track intracellular vs. extracellular EXP localization in wild-type vs. hrpH mutants .
  • Transmission Electron Microscopy (TEM) : To visualize cell wall integrity defects in P. syringae treated with purified HrpH .
  • Peptidoglycan-binding assays : Using purified SLT domains to quantify binding affinity via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do contradictory findings regarding HrpH’s secretion-independent functions inform current models of T3SS regulation?

While HrpH is primarily linked to EXP secretion, studies report an additional intracellular protein (56 kDa) in hrpH mutants, hypothesized to be a truncated EXP-60 or a novel T3SS-associated protein . This suggests HrpH may have regulatory roles beyond secretion, such as protein maturation. Resolving this requires pulse-chase assays to track EXP-60 processing and RNA-seq to identify differentially expressed genes in hrpH mutants .

Q. What experimental strategies are recommended to resolve discrepancies in HrpH’s intracellular vs. extracellular roles?

  • Compartment-specific protein tagging : Use fluorescent tags (e.g., GFP) to localize HrpH in real time during infection .
  • Kinetic secretion assays : Compare EXP secretion rates in wild-type and hrpH mutants under varying osmotic conditions to assess environmental influences .
  • Structural analysis : Cryo-EM of HrpH-peptidoglycan complexes to map binding interfaces and catalytic mechanisms .

Q. How can researchers address challenges in detecting low-abundance HrpH-dependent EXPs?

Low-abundance EXPs like EXP-43 and EXP-22 require 50x concentrated medium fractions for visualization via Coomassie staining. Alternatively, silver staining or mass spectrometry (e.g., LC-MS/MS) enhances sensitivity for detecting trace proteins .

Methodological Recommendations

  • For structural studies : Combine X-ray crystallography of HrpH-SLT domains with molecular dynamics simulations to model enzymatic activity .
  • For in planta studies : Use Arabidopsis thaliana infection models to correlate HrpH activity with effector translocation efficiency .

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